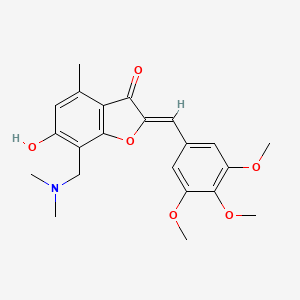
2-(2,3-dihydro-1H-1,3-benzodiazol-2-ylidene)-4,4-dimethyl-3-oxopentanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,3-dihydro-1H-1,3-benzodiazol-2-ylidene)-4,4-dimethyl-3-oxopentanenitrile is a complex organic compound with a unique structure that includes a benzodiazole ring fused with a pentanenitrile moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-dihydro-1H-1,3-benzodiazol-2-ylidene)-4,4-dimethyl-3-oxopentanenitrile typically involves the condensation of a benzodiazole derivative with a suitable nitrile compound under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product. Specific details on the reaction conditions, such as temperature, solvent, and time, can vary depending on the exact synthetic route chosen.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, automated systems, and stringent quality control measures to produce the compound on a commercial scale.
化学反応の分析
Types of Reactions
2-(2,3-dihydro-1H-1,3-benzodiazol-2-ylidene)-4,4-dimethyl-3-oxopentanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and appropriate catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can lead to a wide range of substituted derivatives.
科学的研究の応用
2-(2,3-dihydro-1H-1,3-benzodiazol-2-ylidene)-4,4-dimethyl-3-oxopentanenitrile has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: The compound can be used in the production of advanced materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of 2-(2,3-dihydro-1H-1,3-benzodiazol-2-ylidene)-4,4-dimethyl-3-oxopentanenitrile involves its interaction with molecular targets, such as enzymes or receptors, leading to specific biological effects. The exact pathways and targets can vary depending on the context of its use, whether in medicinal chemistry or materials science.
類似化合物との比較
Similar Compounds
- 2-(2,3-dihydro-1H-1,3-benzodiazol-2-ylidene)-3-oxobutanenitrile
- 2-(2,3-dihydro-1H-1,3-benzodiazol-2-ylidene)propanedial
- 2-(2,3-dihydro-1H-1,3-benzodiazol-2-ylidene)propanedinitrile
Uniqueness
2-(2,3-dihydro-1H-1,3-benzodiazol-2-ylidene)-4,4-dimethyl-3-oxopentanenitrile is unique due to its specific structural features, which confer distinct chemical and physical properties. These properties make it suitable for specialized applications that similar compounds may not be able to fulfill.
特性
IUPAC Name |
(Z)-2-(1H-benzimidazol-2-yl)-3-hydroxy-4,4-dimethylpent-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O/c1-14(2,3)12(18)9(8-15)13-16-10-6-4-5-7-11(10)17-13/h4-7,18H,1-3H3,(H,16,17)/b12-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUBYVTZBUZYMMG-XFXZXTDPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=C(C#N)C1=NC2=CC=CC=C2N1)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)/C(=C(\C#N)/C1=NC2=CC=CC=C2N1)/O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(5-Chlorothiophen-2-yl)(4-(4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2619940.png)


![3-[2-(morpholin-4-yl)ethyl]-1-[(2E)-3-phenylprop-2-enoyl]thiourea](/img/structure/B2619946.png)
![(2Z)-N-(5-chloro-2,4-dimethoxyphenyl)-2-[(4-ethylphenyl)imino]-5-(hydroxymethyl)-8-methyl-2H-pyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B2619948.png)
![2-({1-[3-(methoxycarbonyl)-5-methylthiophen-2-yl]-2,5-dioxopyrrolidin-3-yl}sulfanyl)benzoic acid](/img/structure/B2619949.png)

![2-{1-[(4-chlorophenyl)methyl]-1H-imidazol-4-yl}ethan-1-amine dihydrochloride](/img/structure/B2619954.png)

![ethyl 2-[2-methyl-5-oxo-1,3,4-benzoxadiazepin-4(5H)-yl]acetate](/img/structure/B2619957.png)
![Methyl[(trimethylsilyl)methyl]amine hydrochloride](/img/structure/B2619958.png)
![2-[6-chloro-3-(4-methoxybenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2619960.png)

